molecular formula C11H7BrClNO B11841034 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone

1-(8-Bromo-2-chloroquinolin-3-yl)ethanone

Cat. No.: B11841034
M. Wt: 284.53 g/mol
InChI Key: HJPUPIIZMFWRKV-UHFFFAOYSA-N
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Description

1-(8-Bromo-2-chloroquinolin-3-yl)ethanone is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications. This compound, with its bromine and chlorine substitutions, offers interesting properties for further research and development.

Preparation Methods

The synthesis of 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone typically involves the reaction of 8-bromo-2-chloroquinoline with ethanone under specific conditions. One common method includes the use of silver nanoparticles as a catalyst in a dimethyl sulfoxide (DMSO) solution under reflux conditions . The reaction is efficient and regioselective, leading to the desired product in a relatively short time.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-(8-Bromo-2-chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include silver salts, alkali metal salts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(8-Bromo-2-chloroquinolin-3-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities.

    Industry: Used in the synthesis of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar compounds to 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone include other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitutions, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

1-(8-bromo-2-chloroquinolin-3-yl)ethanone

InChI

InChI=1S/C11H7BrClNO/c1-6(15)8-5-7-3-2-4-9(12)10(7)14-11(8)13/h2-5H,1H3

InChI Key

HJPUPIIZMFWRKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)Cl

Origin of Product

United States

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